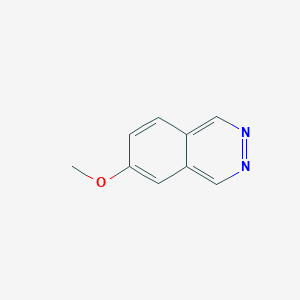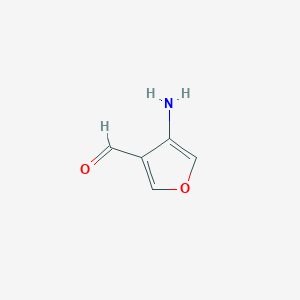
4-Aminofuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminofuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a furan ring substituted with an amino group at the 4-position and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . The amino group can be introduced via nucleophilic substitution reactions, while the aldehyde group can be introduced through formylation reactions .
Industrial Production Methods: Industrial production of 4-Aminofuran-3-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminofuran-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substituent.
Major Products:
Oxidation: 4-Aminofuran-3-carboxylic acid.
Reduction: 4-Aminofuran-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Aminofuran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Aminofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Furan-3-carbaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.
4-Aminofuran-2-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s reactivity and applications.
4-Aminofuran-3-carboxylic acid:
Uniqueness: 4-Aminofuran-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the furan ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H5NO2 |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
4-aminofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c6-5-3-8-2-4(5)1-7/h1-3H,6H2 |
Clave InChI |
BLIPINCUSPKPJA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CO1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


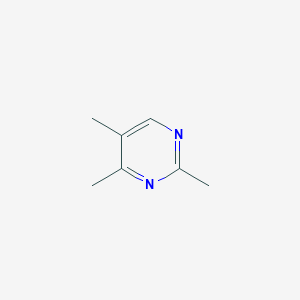


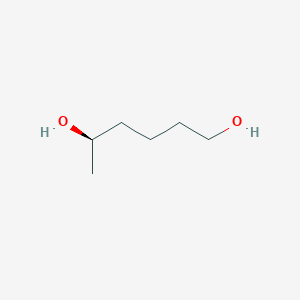
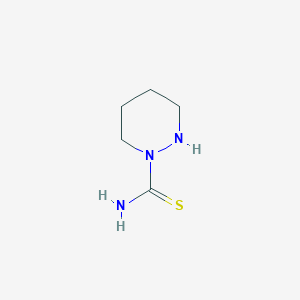
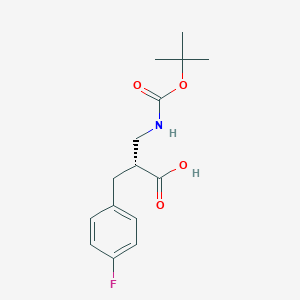
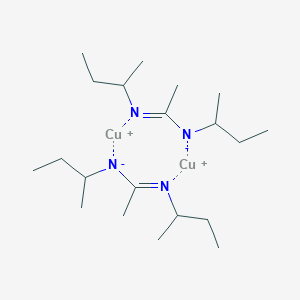
![(R)-3-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13102520.png)
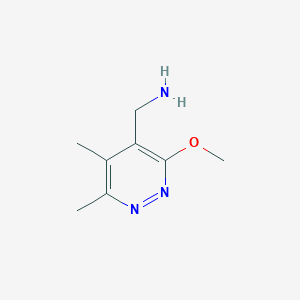
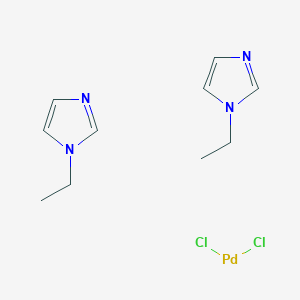
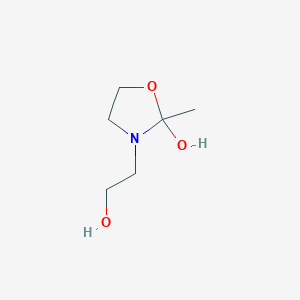
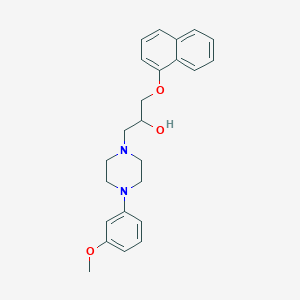
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
